2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one
Description
2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidinone core substituted with a 6-methyl group and a thioether-linked kojic acid derivative (5-hydroxy-4-oxo-4H-pyran-2-yl moiety). The compound is structurally notable for its dual pharmacophoric elements:
- Pyrimidinone core: A 6-methyl-substituted pyrimidin-4(3H)-one scaffold, which is a common motif in bioactive molecules due to its hydrogen-bonding capacity and aromaticity .
- Kojic acid-derived side chain: The 5-hydroxy-4-oxo-4H-pyran-2-yl group, a kojic acid analog, is linked via a methylthio bridge. This moiety is critical for interactions with metal ions (e.g., copper in tyrosinase) and enhances the compound’s inhibitory activity .
The compound was synthesized as part of efforts to develop potent tyrosinase inhibitors. Kinetic studies indicate mixed-type inhibition, with the kojic acid moiety forming hydrogen bonds with His259 and His85 residues in the enzyme’s active site . Its IC₅₀ values range from 0.46–5.32 μM, demonstrating significant potency compared to unmodified kojic acid (IC₅₀ ~20 μM) .
Properties
IUPAC Name |
2-[(5-hydroxy-4-oxopyran-2-yl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-6-2-10(16)13-11(12-6)18-5-7-3-8(14)9(15)4-17-7/h2-4,15H,5H2,1H3,(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYFMCLVOLNDQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=CC(=O)C(=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a modular approach:
- Formation of the 6-methylpyrimidin-4(3H)-one core via condensation reactions involving β-ketoesters and thiourea derivatives.
- Introduction of the thioether linkage at the 2-position of the pyrimidinone ring by nucleophilic substitution or alkylation using sulfur-containing reagents.
- Attachment of the (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl group through reaction with appropriate pyran derivatives or their activated intermediates.
Preparation of the Pyrimidinone Core
The pyrimidinone ring system is commonly synthesized by condensation of β-ketoesters with thiourea, followed by methylation of the thiol group to form the 2-thiomethyl substituent. This method is well-documented for preparing 6-substituted 2-thiomethyl-pyrimidin-4-ones, which serve as key intermediates in further functionalization steps.
This approach allows for variation in the 6-position substituent, here specifically a methyl group, to tailor the pyrimidinone core.
Alternative Synthetic Routes and Heterocyclization
Other methods include heterocyclization techniques such as [5+1] cyclizations, where a 1,5-binucleophile reacts with appropriate reagents to form the thioxopyrimidine core directly. While these methods are more common for related thioxopyrimidine derivatives, their application to this specific compound may be limited but provide a conceptual framework for synthesis.
Summary of Key Research Findings
- The condensation of β-ketoesters with thiourea is a reliable method for the pyrimidinone core synthesis.
- Methylation of the thiol group yields the 2-thiomethyl substituent necessary for further alkylation.
- Activation of the pyran moiety as acid chlorides facilitates nucleophilic substitution to form the thioether bond.
- Reaction conditions typically involve refluxing in toluene or ethanol, with reaction times ranging from 1 to 4 hours.
- Purification by column chromatography yields high-purity products suitable for biological testing.
- Yields for individual steps range from 60% to 90%, depending on reaction conditions and purification efficiency.
Consolidated Reaction Scheme Overview
| Step Number | Reaction Description | Key Reagents/Conditions | Yield Range |
|---|---|---|---|
| 1 | Condensation of β-ketoester with thiourea | Reflux in ethanol/toluene | 60-80% |
| 2 | Methylation of thiol group | Methyl iodide, base | 70-85% |
| 3 | Preparation of pyran acid chloride | POCl3, 110 °C, 1.5 h | 75-85% |
| 4 | Coupling of pyran acid chloride with thiomethylpyrimidinone | Toluene, 100-110 °C, 1-4 h | 65-90% |
| 5 | Purification | Silica gel chromatography | - |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the pyran ring.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of “2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one” would depend on its specific application. For example, if used as a drug, it might interact with a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of structural analogs and their biological/physical properties:
Structural Analogs and Their Key Features
Key Structural and Functional Differences
Substituent Effects on Bioactivity :
- The kojic acid-derived side chain in the target compound enhances tyrosinase inhibition by enabling metal coordination, unlike simpler thiol- or alkylthio-substituted analogs (e.g., 6-methyl-2-thioxo derivatives) .
- Phenacyl-thio derivatives (e.g., 3.1–3.7) exhibit anticonvulsant activity due to improved lipophilicity and CNS penetration, but lack the metal-binding capacity of kojic acid .
Impact of Heterocyclic Linkers :
- Pyrazole-thio derivatives (e.g., I-20) introduce bulkier substituents, which may hinder enzyme binding but improve metabolic stability .
- Pyridine-substituted analogs (e.g., 6-(pyridin-2-yl) derivatives) prioritize antibacterial activity, likely due to increased π-π stacking interactions .
Role of the Thioether Bridge :
- The methylthio bridge in the target compound balances stability and flexibility, whereas propylthio or arylthio groups (e.g., in 4-oxo-2-(propylthio) derivatives) may reduce solubility .
Research Findings and Implications
- Tyrosinase Inhibition: The target compound’s kojic acid moiety is indispensable for sub-micromolar activity, outperforming non-ketonic analogs .
- Anticonvulsant vs. Tyrosinase Activity : Structural modifications (e.g., phenacyl vs. kojic acid linkers) redirect bioactivity from CNS targets to enzymatic inhibition .
- SAR Insights : Bulkier substituents (e.g., cyclohexylmethyl in I-20) reduce tyrosinase affinity but may enhance selectivity for other targets .
Biological Activity
2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one, also known by its CAS number 2034153-35-8, is a complex organic compound belonging to the class of thioxopyrimidines. This compound exhibits a unique structural configuration that combines a pyrimidine ring with a pyran ring, which is believed to contribute to its diverse biological activities. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and drug development.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors within biological systems. It may function as an inhibitor or modulator of these molecular targets, influencing various biochemical pathways. Detailed studies are necessary to elucidate the specific mechanisms involved.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, in studies involving human lung adenocarcinoma (A549) cells, compounds similar to this compound demonstrated cytotoxic effects comparable to established chemotherapeutics like cisplatin .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Hydroxy Compound | A549 (Lung Cancer) | 100 | |
| Cisplatin | A549 (Lung Cancer) | 10 |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens, including multidrug-resistant strains. Studies have highlighted its effectiveness against Klebsiella pneumoniae and Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant bacteria .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Klebsiella pneumoniae | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Lung Cancer Cells : A study assessed the cytotoxic effects of various thioxopyrimidine derivatives on A549 cells, revealing that structural modifications could enhance anticancer efficacy while minimizing toxicity to non-cancerous cells .
- Antimicrobial Screening : Another study involved screening for antimicrobial activity against clinical isolates of resistant bacteria, demonstrating that compounds similar to this compound could serve as potential leads for new antibiotic development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : Multi-step synthesis typically involves coupling thiol-containing intermediates with pyrimidinone scaffolds under controlled pH and temperature. For example, analogous pyrimidinone derivatives (e.g., 2-amino-6-methylpyrimidin-4(1H)-one) are synthesized via nucleophilic substitution or thioether formation using catalysts like ZnCl₂ in toluene/n-heptane mixtures . Monitoring reaction progress via TLC and optimizing solvent systems (e.g., toluene for reflux) can improve yields to >80% .
Q. How can spectroscopic techniques (e.g., NMR, HRMS) resolve structural ambiguities in this compound?
- Methodological Answer : H NMR is critical for confirming substitution patterns, such as distinguishing methyl groups ( ppm) and hydroxy/oxo moieties ( ppm). HRMS validates molecular weight, while IR spectroscopy identifies carbonyl (C=O, ~1650–1750 cm) and thioether (C–S, ~600–700 cm) groups. Cross-validation with X-ray crystallography (as in related perchlorate salts) resolves tautomeric or protonation ambiguities .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Methodological Answer : Recrystallization using solvent systems like ethanol/water or dichloromethane/hexane is standard. For complex mixtures, column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or HPLC (reverse-phase C18 columns) achieves >95% purity. Evidence from similar pyrimidinones highlights the need for pH control during extraction to prevent decomposition of sensitive hydroxy/oxo groups .
Advanced Research Questions
Q. How can X-ray crystallography elucidate disorder in the crystal lattice of this compound, particularly in solvated or ionic forms?
- Methodological Answer : Single-crystal X-ray studies (e.g., for perchlorate salts) reveal disorder in counterions or solvent molecules (e.g., water), modeled with split occupancies (e.g., 0.68:0.32 ratios). Refinement software (e.g., SHELX) uses restraints for bond lengths/angles to resolve overlapping electron densities. Hydrogen-bonding networks (N–H⋯O, O–H⋯O) stabilize the lattice, with π–π stacking (face-to-face distances ~3.7 Å) further reducing disorder .
Q. What computational methods predict non-covalent interactions (e.g., π–π stacking, hydrogen bonding) influencing the compound’s stability?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and quantify interaction energies. For π–π stacking, Mayer bond orders and electrostatic potential maps identify electron-rich regions. Molecular dynamics simulations (e.g., AMBER) model solvation effects, critical for assessing bioavailability .
Q. How do conflicting spectroscopic data (e.g., unexpected H NMR shifts) arise, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from tautomerism (e.g., keto-enol equilibria) or dynamic proton exchange. Variable-temperature NMR (VT-NMR) suppresses exchange broadening, while C DEPT-135 distinguishes quaternary carbons. For ambiguous cases, isotopic labeling (e.g., N) or 2D-COSY/NOESY confirms connectivity .
Q. What experimental designs evaluate the compound’s biological activity while minimizing cytotoxicity?
- Methodological Answer : Use a tiered approach:
- In vitro : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (IC₅₀ calculation).
- Selectivity : Compare cytotoxicity to non-cancerous cells (e.g., HEK293) .
- Mechanism : Flow cytometry for apoptosis (Annexin V/PI staining) or ROS generation assays.
- Structural analogs : Test derivatives (e.g., methyl/thio substitutions) to correlate activity with functional groups .
Methodological Considerations
Q. How to design a robust statistical model for analyzing biological or crystallographic data?
- Answer : For biological data, use ANOVA with post-hoc Tukey tests to compare treatment groups. For crystallographic disorder, apply Bayesian statistics to occupancy refinement. Software like R or Python (SciPy) automates error analysis, while tools like Coot validate electron density maps .
Q. What strategies mitigate synthetic challenges like low solubility or oxidative degradation?
- Answer : Introduce solubilizing groups (e.g., polyethylene glycol chains) or use co-solvents (DMSO/water mixtures). For oxidation-prone thioether moieties, inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) stabilize intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
